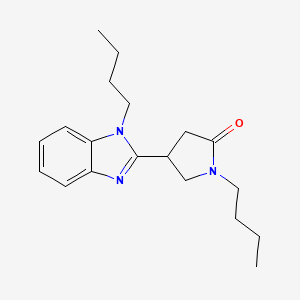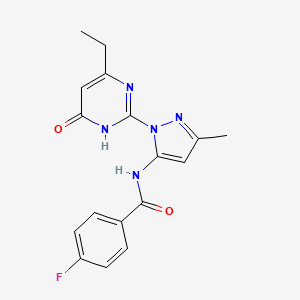![molecular formula C24H25N5O4 B3004092 2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893955-40-3](/img/no-structure.png)
2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogens . Imidazole rings are found in many important biological molecules, including certain vitamins and antibiotics .
Aplicaciones Científicas De Investigación
Chemistry and Pharmacology of Naphthoquinone Derivatives
Background and Objectives
Naphthoquinones, including compounds like 7-Methyljuglone, are phenolic compounds with a variety of pharmacological activities. The review aimed to provide chemical and pharmacological data on such compounds, which may offer insights into the potential research applications of similar compounds (Mbaveng & Kuete, 2014).
Research on Hydantoin Derivatives
Chemistry and Applications
Hydantoins and their derivatives are known for their diverse biological and pharmacological activities in therapeutic and agrochemical applications. They are significant in the synthesis of non-natural amino acids and their conjugates, which have potential medical applications. The review provides insights into the synthesis and potential applications of hydantoin derivatives, which may be relevant to understanding the broader scope of research applications for complex compounds (Shaikh et al., 2023).
Phosphorylated Derivatives of 1,3-Azoles
Synthesis and Properties
The review discusses the synthesis methods, chemical and biological properties of phosphorylated 1,3-azoles, including imidazoles. It also touches upon their applications in generating important organic compounds, including phosphorylated peptidomimetics, and their various types of biological activity, which could be relevant to the compound (Abdurakhmanova et al., 2018).
Propiedades
Número CAS |
893955-40-3 |
|---|---|
Nombre del producto |
2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Fórmula molecular |
C24H25N5O4 |
Peso molecular |
447.495 |
Nombre IUPAC |
2-(2-ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H25N5O4/c1-3-32-16-15-29-22(30)20-21(26(2)24(29)31)25-23-27(13-14-28(20)23)17-9-11-19(12-10-17)33-18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3 |
Clave InChI |
YYQMYDSLNXIHLH-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3004011.png)


![3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3004015.png)

![2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione](/img/structure/B3004019.png)
![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3004020.png)
![tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3004021.png)

![N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine](/img/structure/B3004024.png)
![1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine](/img/structure/B3004028.png)
![3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B3004030.png)